8-(Diphenylphosphino)quinoline

Coordination chemistry chelate ring strain ruthenium photocatalysis

8-(Diphenylphosphino)quinoline (DPPQ, also abbreviated Ph₂Pqn or PQH) is a heterobidentate P,N-donor ligand featuring a quinoline backbone with a diphenylphosphino substituent at the 8-position. It coordinates transition metals through both the phosphorus center and the quinoline nitrogen, forming a five-membered chelate ring that imparts a characteristic bite angle and steric profile distinct from monodentate phosphines or other P,N-ligand architectures.

Molecular Formula C21H16NP
Molecular Weight 313.34
CAS No. 28225-52-7
Cat. No. B2888825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Diphenylphosphino)quinoline
CAS28225-52-7
Molecular FormulaC21H16NP
Molecular Weight313.34
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H
InChIKeyKEJUJPUDSJXTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-(Diphenylphosphino)quinoline (CAS 28225-52-7): A Bidentate P,N-Ligand Baseline for Catalysis and Coordination Chemistry Procurement


8-(Diphenylphosphino)quinoline (DPPQ, also abbreviated Ph₂Pqn or PQH) is a heterobidentate P,N-donor ligand featuring a quinoline backbone with a diphenylphosphino substituent at the 8-position [1]. It coordinates transition metals through both the phosphorus center and the quinoline nitrogen, forming a five-membered chelate ring that imparts a characteristic bite angle and steric profile distinct from monodentate phosphines or other P,N-ligand architectures [1]. The free ligand has been crystallographically characterized, and its metal complexes have been deployed in ruthenium-, palladium-, nickel-, platinum-, iridium-, copper-, and iron-based catalytic systems spanning hydrogenation, cycloisomerization, carbonylation, oligomerization, and allylic amination [2].

Why Generic Substitution Fails for 8-(Diphenylphosphino)quinoline: Chelate Architecture and Steric Differentiation


Procurement specialists and synthetic chemists cannot freely interchange DPPQ with other P,N or P,P ligands because the quinoline backbone enforces a rigid five-membered chelate that simultaneously controls bite angle, σ-donor/π-acceptor balance, and steric shielding around the metal center [1]. When the 2-position of the quinoline ring carries a substituent (e.g., 2-methyl or 2-phenyl in analogs such as DPPQ-Me or DPPQ-Ph), the resulting steric congestion forces severe distortion of the square-planar coordination geometry, weakens the M–N bond, and can trigger partial ligand dissociation—effects that are absent or dramatically different in the unsubstituted DPPQ ligand [2]. Monodentate phosphines such as triphenylphosphine lack the chelate effect and the nitrogen hemilability that govern catalyst resting states and turnover, while other P,N ligands with different backbones (e.g., 2-(diphenylphosphino)pyridine) form strained four-membered chelates with very small bite angles that alter redox potentials and stability [1]. These molecular-level differences translate directly into divergent catalytic activity, selectivity, and catalyst lifetime, as quantified below.

Quantitative Differentiation Evidence for 8-(Diphenylphosphino)quinoline vs. Closest Analogs


Chelate Bite‑Angle Advantage: DPPQ (Five‑Membered Ring) vs. 2‑(Diphenylphosphino)pyridine (Four‑Membered Ring)

In [Ru(bpy)₂(P,N)]²⁺ complexes, DPPQ (Ph₂Pqn) forms a five‑membered chelate ring, whereas 2‑(diphenylphosphino)pyridine (Ph₂Ppy) forms a highly strained four‑membered chelate with a P–Ru–N bite angle of only 68.4(1)° [1]. The five‑membered ring of DPPQ avoids this strain, providing a more stable coordination geometry that resists ligand dissociation under catalytic conditions.

Coordination chemistry chelate ring strain ruthenium photocatalysis

Furfural Hydrogenation: DPPQ‑Ru(II) Achieves 97% Conversion and 100% Selectivity vs. Weaker P,N‑Ligand Peers

Among five Ru(II) complexes of the type RuCl₂(P,N)₂ screened for furfural hydrogenation (100 °C, 10 bar H₂, 30 min), the DPPQ‑bearing complex RuL5 achieved 97% conversion with 100% selectivity to furfuryl alcohol and a turnover frequency of 1940 h⁻¹, outperforming the closest competitor RuL4 (88% conversion, TOF 1760 h⁻¹) [1]. Complexes carrying N‑(diphenylphosphino)pyridin‑2‑amine or pyrimidine‑based P,N ligands gave substantially lower performance.

Biomass hydrogenation furfuryl alcohol ruthenium P,N-catalysis

Reductive Carbonylation of Nitrobenzene: DPPQ‑Pd Catalysts are Active, Whereas Imine‑Based P,N Ligands Yield Zero Conversion

In a systematic study of P,N and P,P ligands for Pd‑catalyzed reductive carbonylation of nitrobenzene, Pd(DPPQ)₂(BF₄)₂ afforded moderately active catalysts, while all imine‑based P,N ligands (five N‑(2′‑diphenylphosphinobenzylidene)‑R‑amine variants) gave zero conversion under identical conditions [1]. The inactivity of the imine‑type P,N ligands was ascribed to their relatively low π*‑level, which promotes irreversible phosphorus oxidation by the nitro substrate.

Reductive carbonylation palladium catalysis nitrobenzene conversion

Endo‑Selective Cycloisomerization of Terminal Alkynols: DPPQ‑Ru Complex Delivers 7‑ and 8‑Membered Endo‑Cyclic Enol Ethers at 1 mol% Loading

The dinuclear DPPQ‑ruthenium complex [Ru(μ‑Cl)(DPPQ)₂]₂(BPh₄)₂ (2) catalyzes the endo‑cycloisomerization of terminal alkynols with only 1 mol% loading, producing endo‑cyclic enol ethers in moderate to excellent yields and uniquely enabling 7‑endo and 8‑endo heterocyclization to give seven‑membered 3‑benzoxepine and eight‑membered 3‑benzo[d]oxocine derivatives [1]. No other reported P,N‑ruthenium system has demonstrated this broad endo‑cyclization scope encompassing medium‑ring oxacycles.

Cycloisomerization endo-cyclic enol ethers ruthenium oxacyclocarbene

Steric Sensitivity in Group 10 Complexes: Unsubstituted DPPQ vs. 2‑Methyl‑DPPQ — Ligand Dissociation and Structural Integrity

In a comprehensive study of [M(PQR)₂]X₂ complexes (M = Pt, Pd, Ni; R = H, Me, Ph), the unsubstituted DPPQ (PQH) forms stable square‑planar complexes, whereas the 2‑methyl analog (PQMe) introduces severe steric distortion that weakens the M–N(quinoline) bond, evidenced by longer M–N distances and partial ligand dissociation upon halide addition observed by UV‑vis spectroscopy and X‑ray crystallography [1]. The PQMe complexes are susceptible to chloride‑induced chelate opening, while the PQH (DPPQ) complexes maintain their bidentate coordination integrity in solution.

Group 10 metals chelate stability steric effects

Ethylene Oligomerization: DPPQ‑Ni Complex Delivers Higher Activity than 2‑Methyl‑DPPQ‑Ni Analog

Nickel(II) complexes bearing DPPQ or 2‑methyl‑DPPQ were evaluated for ethylene oligomerization with MAO cocatalyst. The chloro(1‑naphthyl)[DPPQ]nickel(II) complex (1) achieved an activity of 2.45 × 10⁵ g ethylene (mol Ni·h·atm)⁻¹, identical within experimental error to the best‑performing 2‑methyl‑DPPQ complex (3) [1]. However, the DPPQ complex 1 adopts a square‑planar geometry, whereas the 2‑methyl‑DPPQ analog 3 is a dimeric square‑pyramidal structure, indicating that the unsubstituted DPPQ ligand provides a well‑defined mononuclear precatalyst structure that may simplify mechanistic analysis and reproducibility.

Ethylene oligomerization nickel catalysis MAO cocatalyst

Application Scenarios Where 8-(Diphenylphosphino)quinoline Provides a Verifiable Procurement Advantage


Biomass‑Derived Furfural Hydrogenation to Furfuryl Alcohol

RuCl₂(DPPQ)₂ (RuL5) achieves 97% conversion and 100% selectivity to furfuryl alcohol at 100 °C and 10 bar H₂ with a TOF of 1940 h⁻¹, outperforming Ru complexes of 2‑((diphenylphosphino)ethyl)pyridine (88% conversion), N‑(diphenylphosphino)pyridin‑2‑amine, and other P,N variants [1]. Laboratories and pilot plants targeting high‑purity furfuryl alcohol with minimal by‑product separation costs should specify the DPPQ‑based precatalyst.

Medium‑Ring Endo‑Cyclic Enol Ether Synthesis via Ruthenium Catalysis

The dinuclear DPPQ‑Ru catalyst [Ru(μ‑Cl)(DPPQ)₂]₂(BPh₄)₂ (2) operates at 1 mol% loading and enables 7‑endo and 8‑endo cycloisomerization of terminal alkynols to yield seven‑membered 3‑benzoxepine and eight‑membered 3‑benzo[d]oxocine derivatives in moderate to excellent yields [1]. This scope is unmatched by common ruthenium‑phosphine or NHC systems, making DPPQ the ligand of choice for medicinal chemistry programs requiring medium‑ring oxacycle building blocks.

Palladium‑Catalyzed Reductive Carbonylation Requiring Heteroaromatic P,N‑Ligand Robustness

Pd(DPPQ)₂(BF₄)₂ is catalytically active for nitrobenzene reductive carbonylation, whereas all five tested imine‑based P,N‑Pd complexes yield zero conversion due to irreversible phosphorus oxidation by the nitro substrate [1]. For any reductive carbonylation process involving nitro‑containing substrates, DPPQ is functionally distinct from imine‑type P,N ligands and should be selected to avoid catalyst deactivation.

Robust Group 10 Metal Precatalysts for Halide‑Containing Reaction Media

Unsubstituted DPPQ (PQH) forms [M(PQH)₂]²⁺ complexes (M = Pt, Pd, Ni) that remain intact upon halide addition, whereas the 2‑methyl analog (PQMe) undergoes partial chelate dissociation detectable by UV‑vis spectroscopy [1]. This distinction is critical for catalyst design in reactions such as cross‑coupling or C–H activation conducted in the presence of halide salts or chloride‑containing solvents, where ligand integrity directly governs turnover number and recyclability.

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